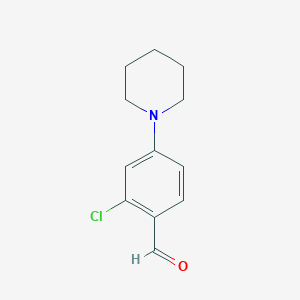

2-Chloro-4-(piperidin-1-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-12-8-11(5-4-10(12)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQZLIHOKQNPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428095 | |

| Record name | 2-Chloro-4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-12-8 | |

| Record name | 2-Chloro-4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-(piperidin-1-yl)benzaldehyde via Nucleophilic Aromatic Substitution

Foreword: Strategic Importance and Synthetic Overview

In the landscape of modern medicinal chemistry and materials science, the strategic synthesis of highly functionalized aromatic intermediates is of paramount importance. 2-Chloro-4-(piperidin-1-yl)benzaldehyde is a valuable building block, prized for its unique electronic and structural features which make it a precursor for a range of pharmaceutical agents and specialized organic materials. This guide provides an in-depth examination of a robust and efficient synthetic route to this compound, starting from 2-chloro-4-fluorobenzaldehyde. The core of this transformation lies in a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of aromatic chemistry. Our focus will be not only on the procedural steps but on the underlying mechanistic principles, the rationale for experimental choices, and the critical parameters for ensuring a successful, high-yield synthesis.

The Underlying Chemistry: A Mechanistic Deep Dive into the SNAr Reaction

The synthesis of this compound from 2-chloro-4-fluorobenzaldehyde is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to a suitable leaving group.[1][2][3]

In our substrate, 2-chloro-4-fluorobenzaldehyde, we have two such activating groups:

-

The Aldehyde Group (-CHO): Positioned para to the fluorine atom, the aldehyde group is a powerful EWG through resonance and inductive effects. It delocalizes the negative charge of the intermediate, thereby stabilizing it.

-

The Chlorine Atom (-Cl): Located ortho to the fluorine, the chlorine atom acts as an EWG primarily through its inductive effect, further increasing the electrophilicity of the carbon atom bonded to the fluorine.[4][5]

The fluorine atom serves as an excellent leaving group in SNAr reactions. This is due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom highly susceptible to nucleophilic attack.[6][7] The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Addition: The nitrogen atom of piperidine, acting as the nucleophile, attacks the electron-deficient carbon atom bearing the fluorine atom. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3]

-

Elimination: The aromaticity of the ring is then restored through the expulsion of the fluoride leaving group.

This mechanistic pathway is visualized in the diagram below.

Caption: The SNAr mechanism for the synthesis.

Field-Proven Experimental Protocol

This protocol is designed for robustness and scalability. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| 2-Chloro-4-fluorobenzaldehyde | 158.55 | 84194-36-5 | Starting material. Handle with care, irritant.[8][9] |

| Piperidine | 85.15 | 110-89-4 | Nucleophile. Corrosive, flammable, and toxic.[10] |

| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Anhydrous. Acts as a base to neutralize the HF byproduct. |

| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Anhydrous. Aprotic polar solvent, ideal for SNAr reactions. |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | For extraction. |

| Brine (Saturated NaCl solution) | - | - | For washing during workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-fluorobenzaldehyde (10.0 g, 63.1 mmol).

-

Solvent and Base Addition: Add anhydrous potassium carbonate (13.1 g, 94.6 mmol, 1.5 equivalents) to the flask, followed by anhydrous N,N-Dimethylformamide (DMF) (100 mL).

-

Nucleophile Addition: While stirring the suspension at room temperature, add piperidine (7.5 mL, 75.7 mmol, 1.2 equivalents) dropwise over 5 minutes.

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C using an oil bath. Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 300 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers.

-

-

Work-up - Washing and Drying:

-

Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound as a solid.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Safety, Handling, and Waste Management

Trustworthiness in science begins with safety. Adherence to safety protocols is non-negotiable.

-

2-Chloro-4-fluorobenzaldehyde: Causes skin and serious eye irritation.[9] Avoid inhalation of dust.[8] Wear protective gloves, clothing, and eye/face protection.[8][9]

-

Piperidine: Flammable liquid and vapor. It is toxic if inhaled and causes severe skin burns and eye damage.[10] It may also damage fertility or the unborn child.[10] Handle only in a chemical fume hood with appropriate PPE.

-

N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin or if inhaled. It is also a suspected reproductive toxin.

-

Personal Protective Equipment (PPE): A standard lab coat, nitrile gloves, and chemical safety goggles are mandatory.

-

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to local regulations.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the temperature (e.g., to 110 °C). Confirm starting material purity. |

| Inefficient extraction. | Increase the number of extractions or the volume of the extraction solvent. | |

| Side Product Formation | Reaction temperature too high. | Lower the reaction temperature and monitor closely by TLC. |

| Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | |

| Difficult Purification | Residual DMF in the crude product. | Ensure thorough washing with water and brine during the work-up. A high-vacuum pump can also help remove final traces. |

Conclusion

The synthesis of this compound from 2-chloro-4-fluorobenzaldehyde via Nucleophilic Aromatic Substitution is a highly efficient and reliable method. By understanding the underlying SNAr mechanism and carefully controlling the reaction parameters, researchers can consistently obtain high yields of this valuable intermediate. The protocol described herein, grounded in established chemical principles and safety practices, provides a solid foundation for the successful execution of this synthesis in a research and development setting.

References

-

Fisher Scientific. (2024-02-10). Safety Data Sheet: 2-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024-09-30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

-

ACS Publications. (2019-05-14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

National Institutes of Health (NIH). (2010-04-26). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2022-09-24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

OpenStax. (2023-09-20). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

MDPI. (2023-12-03). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

-

ResearchGate. (2019-05-15). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

- Google Patents. (n.d.). DE3441929A1 - METHOD FOR PRODUCING SUBSTITUTED PIPERIDINES.

-

OPR Science. (2024-07-08). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.

-

Organic Syntheses. (n.d.). PHENYLDIAZOMETHANE. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

IJFMR. (2026). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 4. ojs.wiserpub.com [ojs.wiserpub.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.ie [fishersci.ie]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Molecular structure and weight of 2-Chloro-4-(piperidin-1-yl)benzaldehyde.

An In-depth Technical Guide Topic: Molecular Structure, Properties, and Synthetic Strategy for 2-Chloro-4-(piperidin-1-yl)benzaldehyde Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique trifunctional structure—comprising an electrophilic aldehyde, an electron-rich piperidine-substituted aromatic ring, and a strategically placed chlorine atom—makes it a highly versatile building block for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a detailed examination of its molecular structure, physicochemical properties, a robust synthetic protocol, and methods for its analytical characterization. The insights presented herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in drug discovery and development pipelines.

The Strategic Importance of Substituted Benzaldehydes in Drug Discovery

Substituted benzaldehydes are cornerstone intermediates in the pharmaceutical industry. The aldehyde functional group is exceptionally versatile, capable of undergoing a wide array of chemical transformations including nucleophilic addition, reductive amination, and condensation reactions.[1] This reactivity allows chemists to construct the intricate molecular architectures essential for therapeutic efficacy.[1] Specifically, compounds like this compound serve as key starting materials for creating libraries of novel compounds for high-throughput screening. The strategic placement of substituents on the benzaldehyde core allows for the fine-tuning of a drug candidate's steric, electronic, and pharmacokinetic properties, such as metabolic stability and target binding affinity.[1][2]

Molecular Structure and Physicochemical Properties

The functionality and reactivity of this compound are direct consequences of its molecular architecture. A comprehensive understanding of its structure is paramount for predicting its behavior in synthetic applications.

Molecular Identity

The fundamental properties of the compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | Synblock[3] |

| CAS Number | 886501-12-8 | Synblock[3] |

| Molecular Formula | C₁₂H₁₄ClNO | Synblock[3] |

| Molecular Weight | 223.70 g/mol | Synblock[3] |

Structural Elucidation

The molecule consists of a central benzene ring substituted at positions 1, 2, and 4.

-

Position 1 (para to piperidine): An aldehyde group (-CHO), which serves as the primary reactive site for synthetic elaboration. Its carbonyl carbon is highly electrophilic.

-

Position 2 (ortho to aldehyde): A chlorine atom (-Cl), which acts as a steric director and an electron-withdrawing group, influencing the reactivity of the aldehyde and the aromatic ring.

-

Position 4 (para to aldehyde): A piperidine ring attached via its nitrogen atom. This tertiary amine is a strong electron-donating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself.

The interplay between the electron-donating piperidine group and the electron-withdrawing aldehyde and chloro groups creates a unique electronic environment that dictates the molecule's chemical behavior.

Synthesis and Characterization Workflow

A reliable and reproducible synthesis is critical for obtaining high-purity material for research and development. The proposed method is a nucleophilic aromatic substitution, a robust and well-established reaction class in organic chemistry.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The most logical pathway for synthesizing the target molecule is via the reaction of 2-chloro-4-fluorobenzaldehyde with piperidine .

Rationale: The fluorine atom at position 4 is highly activated towards nucleophilic substitution. This activation is due to the strong electron-withdrawing effects of both the ortho-chlorine atom and, more significantly, the para-aldehyde group. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy and facilitating the substitution of fluoride by the piperidine nucleophile. A base such as potassium carbonate is used to neutralize the hydrofluoric acid (HF) generated in situ, driving the reaction to completion.[4]

Experimental Protocol: Synthesis

This protocol is a representative methodology and should be performed by qualified personnel with appropriate safety precautions.

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-fluorobenzaldehyde (1.0 eq), piperidine (1.2 eq), and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

-

Solvent Addition: Add anhydrous Dimethylformamide (DMF) as the solvent (approx. 10 mL per gram of starting aldehyde). The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the reactants and facilitates the reaction, which often proceeds faster at elevated temperatures.[4]

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water. This will precipitate the crude product and dissolve inorganic salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Validation Workflow

A multi-step process is essential to ensure the final compound meets the high purity standards required for drug development.

Protocol: Purification

The crude product obtained from the synthesis should be purified using flash column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). The polarity is optimized based on TLC analysis.

-

Procedure: The crude material is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. After drying, this solid is loaded onto the column. Fractions are collected and analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is evaporated to yield the purified this compound.

Spectroscopic Characterization Profile

Structural confirmation and purity assessment are achieved through a combination of standard spectroscopic techniques. The following data represent the expected spectral characteristics based on the molecule's known structure.

| Technique | Expected Observations | Rationale |

| ¹H NMR | ~9.8 ppm (s, 1H): Aldehyde proton. ~7.6-7.8 ppm (m, 1H): Aromatic proton ortho to CHO. ~6.8-7.0 ppm (m, 2H): Aromatic protons ortho to piperidine. ~3.3 ppm (t, 4H): Piperidine protons adjacent to N. ~1.7 ppm (m, 6H): Remaining piperidine protons. | The aldehyde proton is highly deshielded and appears far downfield.[5] The aromatic protons exhibit splitting patterns determined by their coupling with adjacent protons. Piperidine protons show characteristic signals in the aliphatic region. |

| ¹³C NMR | ~190 ppm: Aldehyde carbonyl carbon. ~155 ppm: Aromatic carbon bonded to piperidine. ~120-135 ppm: Remaining aromatic carbons. ~50 ppm: Piperidine carbons adjacent to N. ~25 ppm: Remaining piperidine carbons. | The carbonyl carbon signal is diagnostic for aldehydes and appears significantly downfield.[6] The carbon attached to the electron-donating nitrogen atom is also shifted downfield. Other carbons appear in their expected regions. |

| Mass Spec (MS) | m/z ≈ 223.7 (M⁺): Molecular ion peak. m/z ≈ 225.7 (M⁺+2): Isotope peak. | The molecular ion peak corresponds to the molecular weight of the compound with the ³⁵Cl isotope. The presence of a peak at M+2 with approximately one-third the intensity of the M⁺ peak is a definitive indicator of a single chlorine atom. |

| Infrared (IR) | ~1690 cm⁻¹: Strong C=O stretch. ~2850-2750 cm⁻¹: Aldehyde C-H stretch (two weak bands). ~1600 cm⁻¹: Aromatic C=C stretch. ~1250 cm⁻¹: Aryl C-N stretch. ~750 cm⁻¹: C-Cl stretch. | Each functional group in the molecule absorbs infrared radiation at a characteristic frequency, allowing for the confirmation of their presence in the final structure. |

Safety, Handling, and Storage

As with many reactive organic compounds, proper handling is essential to ensure safety.

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[3][7]

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Look Chemical. (n.d.). What are six applications for benzaldehyde. Retrieved from [Link]

-

Wisdomlib. (2025). Substituted Benzaldehyde: Significance and symbolism. Retrieved from [Link]

-

van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

-

PubChem. (2025). 4-(Piperidin-1-yl)benzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitrobenzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Slideshare. (n.d.). Substituted benzaldehydes and acetophenones to yield derivatives. Retrieved from [Link]

-

Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Visible, IR, and 1H NMR spectral data of compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

PrepChem. (n.d.). Synthesis of γ-[4-(2-keto-1-benzimidazolinyl)piperidin-1-yl]-2-hydroxy-4-fluorobutyrophenone. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. CAS 886501-12-8 | this compound - Synblock [synblock.com]

- 4. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. echemi.com [echemi.com]

- 8. acrospharma.co.kr [acrospharma.co.kr]

1H NMR and 13C NMR spectral data for 2-Chloro-4-(piperidin-1-yl)benzaldehyde.

An In-depth Technical Guide:

¹H and ¹³C NMR Spectral Analysis of 2-Chloro-4-(piperidin-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound this compound. As a key intermediate in various synthetic pathways, unambiguous structural confirmation is paramount. This document offers a detailed interpretation of the expected spectral features, grounded in fundamental NMR principles and comparative data from analogous structures. We will explore the influence of the molecule's distinct functional groups—the aldehyde, the chloro-substituent, and the piperidine ring—on the chemical shifts and coupling patterns. Furthermore, this guide presents a robust, field-proven methodology for the acquisition and analysis of NMR data, ensuring scientific integrity and reproducibility for researchers working with this or structurally related compounds.

Molecular Structure and Electronic Environment

To fully interpret the NMR spectra, one must first understand the structure and the interplay of electronic effects within this compound. The molecule consists of a benzaldehyde core with three key substituents:

-

Aldehyde Group (-CHO): An electron-withdrawing group that strongly deshields the ortho and para positions of the benzene ring and its own proton.

-

Chlorine Atom (-Cl): An electron-withdrawing group via induction but a weak electron-donating group via resonance. It primarily deshields the carbon to which it is attached (C2).

-

Piperidin-1-yl Group: A strong electron-donating group due to the nitrogen's lone pair participating in resonance with the aromatic ring. This effect strongly shields the ortho (C3, C5) and para (C6) positions relative to its point of attachment.

The combination of these competing electronic effects results in a unique and predictable NMR fingerprint. The structure with standardized numbering for NMR assignment is presented below.

Caption: Molecular structure of this compound with IUPAC numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted data, assuming a standard solvent like CDCl₃, are summarized below.

| Assignment (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification & Causality |

| H7 (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the adjacent electronegative oxygen atom, placing it far downfield.[1] It typically shows no coupling to the aromatic protons. |

| H6 | 7.6 - 7.8 | Doublet (d) | 1H | This proton is ortho to the strongly electron-withdrawing aldehyde group and is therefore significantly deshielded. It is coupled to H5. |

| H5 | 6.8 - 7.0 | Doublet of doublets (dd) | 1H | This proton is ortho to the electron-donating piperidine group (shielding) and meta to the aldehyde and chloro groups (deshielding). It is coupled to H6 and H3. |

| H3 | 6.7 - 6.9 | Doublet (d) | 1H | This proton is ortho to the electron-donating piperidine group, resulting in significant shielding. Its signal may appear as a narrow doublet due to small meta coupling to H5. |

| H8, H12 (α-CH₂) | 3.3 - 3.5 | Triplet (t) or Multiplet (m) | 4H | These protons are on the carbons directly attached to the nitrogen (α-position). The nitrogen atom deshields them, shifting them downfield relative to other piperidine protons.[2][3] |

| H9, H11 (β-CH₂) | 1.6 - 1.8 | Multiplet (m) | 4H | These protons are in the β-position of the piperidine ring. Their chemical shift is typical for cyclic alkanes.[2][3] |

| H10 (γ-CH₂) | 1.5 - 1.7 | Multiplet (m) | 2H | The γ-protons are furthest from the nitrogen atom and experience the least deshielding, appearing in the most upfield region of the piperidine signals.[2][3] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

| Assignment (Carbon) | Predicted Chemical Shift (δ, ppm) | Justification & Causality |

| C7 (CHO) | 189 - 192 | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[4][5] |

| C4 (C-N) | 155 - 158 | This carbon is attached to the strongly electron-donating nitrogen of the piperidine ring, causing a strong deshielding effect. |

| C2 (C-Cl) | 135 - 138 | The carbon atom bonded to the electronegative chlorine atom is deshielded. |

| C6 | 130 - 133 | This carbon is ortho to the aldehyde group and is deshielded. |

| C1 | 128 - 131 | This is the ipso-carbon attached to the aldehyde group. |

| C5 | 113 - 116 | This carbon is ortho to the electron-donating piperidine group, resulting in significant shielding and an upfield shift. |

| C3 | 110 - 113 | Similar to C5, this carbon is shielded by the adjacent piperidine substituent. |

| C8, C12 (α-C) | 48 - 52 | These carbons are directly bonded to the nitrogen, which causes a downfield shift compared to other saturated carbons.[6] |

| C9, C11 (β-C) | 24 - 27 | These carbons are in the β-position of the piperidine ring.[6] |

| C10 (γ-C) | 23 - 25 | The γ-carbon is the most shielded carbon within the piperidine ring. |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, unambiguous data, the following self-validating experimental workflow is recommended. This protocol includes steps for both initial structural confirmation and definitive assignment.

Sample Preparation

-

Mass Measurement: Accurately weigh 10-15 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice.[1] Other options include DMSO-d₆ or Acetone-d₆.[7][8]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Alternatively, reference the spectrum to the residual solvent peak.[8][9]

-

Transfer: Filter the solution through a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 2-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to TMS at 0.00 ppm.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans (due to lower natural abundance and sensitivity of ¹³C), spectral width of ~220 ppm, relaxation delay of 2 seconds.

-

Process and calibrate the spectrum.

-

-

2D NMR for Unambiguous Assignment (Recommended):

-

COSY (Correlation Spectroscopy): Run a ¹H-¹H COSY experiment to establish proton-proton coupling networks, confirming which protons are adjacent in the aromatic and piperidine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Run a ¹H-¹³C HSQC experiment to directly correlate each proton with the carbon it is attached to. This is crucial for definitively assigning the carbons of the piperidine and aromatic rings.

-

Caption: A validated workflow for the acquisition and analysis of NMR data for structural elucidation.

Conclusion

The structural characterization of this compound via NMR spectroscopy is straightforward when a systematic approach is employed. The ¹H NMR spectrum is defined by a downfield aldehyde singlet, a complex aromatic region shaped by competing electronic effects, and characteristic piperidine multiplets. The ¹³C NMR spectrum complements this data with a distinct aldehyde carbonyl signal and a predictable pattern of aromatic and aliphatic carbons. For absolute scientific rigor and to eliminate any ambiguity in assignments, employing 2D NMR techniques such as COSY and HSQC is strongly recommended. The protocols and predictive data outlined in this guide provide a robust framework for researchers to confidently identify and characterize this important chemical entity.

References

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

-

National Institutes of Health, PubChem. (n.d.). Piperidine. Retrieved from [Link]

-

ACS Omega. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 9. scs.illinois.edu [scs.illinois.edu]

Navigating the Physicochemical Landscape of 2-Chloro-4-(piperidin-1-yl)benzaldehyde: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a promising molecule to a viable therapeutic agent. This technical guide offers an in-depth exploration of the solubility and stability of 2-Chloro-4-(piperidin-1-yl)benzaldehyde, a substituted benzaldehyde derivative with potential applications in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive framework for characterizing this compound, underpinned by established scientific principles and methodologies.

While specific experimental data for this compound is not extensively available in public literature[1], this guide synthesizes industry-standard protocols and expert insights to empower researchers to conduct their own rigorous evaluations. By elucidating the causality behind experimental choices and providing self-validating protocols, this document serves as a practical roadmap for generating robust and reliable data.

Physicochemical Profile and Structural Considerations

This compound is a molecule characterized by a chlorinated aromatic ring, an aldehyde functional group, and a piperidine moiety. These structural features are anticipated to govern its solubility and stability profiles. The presence of the basic piperidine nitrogen suggests a pH-dependent aqueous solubility, while the aldehyde group may be susceptible to oxidation and other degradation pathways.

A preliminary assessment of a compound's structure is a critical first step in designing relevant solubility and stability studies.[2] The lipophilicity imparted by the piperidine and the chlorinated benzene ring, contrasted with the polar aldehyde group, suggests that its solubility will be highly dependent on the solvent system.

| Property | Predicted Influence on Solubility & Stability |

| 2-Chloro Substituent | May decrease aqueous solubility due to increased lipophilicity. Generally stable. |

| 4-(piperidin-1-yl) Group | The basic nitrogen atom will likely lead to increased aqueous solubility at lower pH due to salt formation. |

| Benzaldehyde Moiety | The aldehyde group is a potential site for oxidation to a carboxylic acid and may participate in other degradation reactions.[3] |

Determination of Aqueous and Solvent Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[2][4] The "gold standard" for determining equilibrium solubility is the shake-flask method, which is recommended by various regulatory bodies.[5][6]

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a reliable technique for measuring the thermodynamic solubility of a compound at equilibrium.[7] The core principle involves creating a saturated solution by adding an excess of the solid compound to a specific solvent and agitating it until equilibrium is reached.

Experimental Protocol: pH-Dependent Aqueous Solubility

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[4][6]

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer solution. It is crucial to ensure a solid excess remains to confirm saturation.[5]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration may be longer for poorly soluble compounds.[5][6]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation during this step.[6]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][8]

Causality in Experimental Design:

-

pH Range: The selection of a wide pH range is essential for ionizable compounds like this compound to understand how solubility changes with protonation of the piperidine nitrogen.[5][7]

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducible results.[6]

-

Analytical Method: HPLC is preferred over UV spectrophotometry as it can separate the parent compound from any potential impurities or degradants, ensuring accurate quantification.[5][8]

Diagram of the Shake-Flask Solubility Workflow

Caption: Workflow for pH-dependent solubility determination.

Stability Assessment and Forced Degradation Studies

Understanding the stability of a compound is crucial for determining its shelf-life and identifying potential degradation products.[9][10] Forced degradation, or stress testing, is a vital component of this assessment, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to intentionally induce degradation.[9] The goal is to achieve a target degradation of 5-20%.[9][10]

Forced Degradation Protocol for this compound

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

Experimental Workflow:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.[9] For thermal degradation, the solid compound is used.

-

Stress Application: Expose the samples to the specified conditions for the designated time.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions to prevent further degradation before analysis.[10]

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all degradation products.[11][12]

Developing a Stability-Indicating HPLC Method:

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, impurities, and excipients.[12][13] Liquid chromatography, particularly with a photodiode array (PDA) detector, is a powerful tool for developing SIMs.[13]

| Parameter | Recommended Starting Conditions | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention for moderately polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and a buffer (e.g., 0.1% Formic Acid in water) | To effectively separate compounds with a range of polarities. |

| Detection | UV at an appropriate wavelength (determined by UV scan) | To detect the analyte and its degradation products. |

| Flow Rate | 1.0 mL/min | Standard flow rate for good resolution. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Diagram of Forced Degradation and Analysis

Caption: Overview of the forced degradation study workflow.

Data Interpretation and Reporting

The data generated from these studies should be presented clearly and concisely. For solubility studies, a table summarizing the solubility in mg/mL at each pH is recommended. For stability studies, a chromatogram overlay of the stressed samples against a control can visually demonstrate the formation of degradation products. A summary table should detail the percentage of degradation under each stress condition and the relative retention times of any major degradants.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is a foundational requirement for its advancement in any research and development pipeline. While direct experimental data is currently sparse, the application of standardized methodologies such as the shake-flask method for solubility and forced degradation studies for stability provides a robust framework for generating this critical information. By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can confidently characterize this compound, paving the way for its potential development.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available from: [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available from: [Link]

-

Annex 4. World Health Organization (WHO). Available from: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available from: [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available from: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]

-

An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Available from: [Link]

-

Forced Degradation – A Review. Informatics Journals. Available from: [Link]

-

Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). National Toxicology Program (NTP). Available from: [Link]

-

Stability Indicating HPLC Method Development: A Review. IJPPR. Available from: [Link]

-

Stability Indicating Methods. YouTube. Available from: [Link]

-

What is a stability indicating method?. AmbioPharm. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. One moment, please... [dowdevelopmentlabs.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. who.int [who.int]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. scispace.com [scispace.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. youtube.com [youtube.com]

- 13. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(piperidin-1-yl)benzaldehyde: Key Starting Materials and Strategic Insights

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-Chloro-4-(piperidin-1-yl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of pharmaceuticals and other advanced materials. Its unique substitution pattern, featuring an ortho-chlorine atom, a para-piperidine ring, and a formyl group, makes it a valuable synthon for building molecular complexity. This guide provides an in-depth analysis of the principal synthetic strategies for its preparation, focusing on the selection of key starting materials and the underlying chemical principles that govern each route. We will explore three primary pathways: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and a two-step sequence involving C-N bond formation followed by electrophilic formylation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the available methodologies for synthesizing this important compound.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. The choice of strategy is often dictated by factors such as the availability and cost of starting materials, desired scale, and tolerance for specific reaction conditions. We will dissect three robust and field-proven strategies.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) Pathway

This is arguably the most direct and atom-economical approach, predicated on the reaction of a pre-formylated, di-halogenated benzene with piperidine.

Core Principle: The SNAr mechanism is contingent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a leaving group on an aromatic ring. These EWGs stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution. In this context, the aldehyde group (-CHO) and the chlorine atom at C2 act as powerful EWGs, activating the halogen at the C4 position for nucleophilic attack by piperidine. For this reaction, fluorine is an exceptionally effective leaving group, often superior to chlorine, due to its high electronegativity which strongly polarizes the C-F bond and enhances the rate of nucleophilic attack.[1][2]

Key Starting Materials:

-

2-Chloro-4-fluorobenzaldehyde: This is the ideal electrophile. The fluorine at C4 is highly activated for substitution by both the ortho-chloro and para-formyl groups.[3][4]

-

Piperidine: The nucleophile that displaces the C4 halogen.

Workflow Diagram:

Caption: SNAr synthesis of the target compound.

Experimental Protocol: SNAr Reaction

-

To a solution of piperidine (1.1 equivalents) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) as a base.

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add 2-Chloro-4-fluorobenzaldehyde (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Causality and Field Insights: This method is highly effective due to the powerful activation provided by the formyl group. The use of a polar aprotic solvent like DMF facilitates the dissolution of the reagents and promotes the reaction rate. K₂CO₃ is a cost-effective and moderately strong base, sufficient to neutralize the H-F generated in situ without causing unwanted side reactions.

Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This strategy employs modern organometallic catalysis to forge the crucial C-N bond, offering a powerful alternative to classical SNAr.

Core Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[5] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[6][7] The choice of phosphine ligand is critical for the reaction's success, as it modulates the stability, reactivity, and steric environment of the palladium center.

Key Starting Materials:

-

2,4-Dichlorobenzaldehyde or 2-Chloro-4-bromobenzaldehyde: The aryl halide substrate. Aryl bromides are generally more reactive than chlorides in this coupling.

-

Piperidine: The amine coupling partner.

Workflow Diagram:

Caption: Buchwald-Hartwig synthesis pathway.

Experimental Protocol: Buchwald-Hartwig Amination

-

In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (e.g., 2-chloro-4-bromobenzaldehyde, 1.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Add the base (e.g., sodium tert-butoxide (NaOtBu), 1.2-1.5 eq.).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe, followed by piperidine (1.1-1.2 eq.).

-

Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to obtain the final product.

Causality and Field Insights: This method is highly versatile and often succeeds where SNAr fails, particularly with less activated substrates. The strong, non-nucleophilic base (NaOtBu) is crucial for the deprotonation step in the catalytic cycle. The use of bulky, electron-rich phosphine ligands like XPhos or SPhos promotes the rate-limiting reductive elimination step, leading to higher yields and faster reactions.[8] The primary drawback is the cost and air-sensitivity of the catalyst system.

Strategy 3: Formylation of a Precursor N-Arylpiperidine

This two-step approach decouples the C-N bond formation from the installation of the aldehyde, offering strategic flexibility. It involves an initial Buchwald-Hartwig amination followed by a regioselective formylation.

Core Principle: The first step involves coupling a simpler aryl halide with piperidine. The second step is an electrophilic aromatic substitution, typically a Vilsmeier-Haack reaction, to introduce the formyl group.[9][10] The Vilsmeier reagent, a chloromethyliminium salt generated in situ from DMF and phosphorus oxychloride (POCl₃), is a mild electrophile that formylates electron-rich aromatic rings.[11][12] The regioselectivity is controlled by the directing effects of the existing substituents. The piperidine group is a powerful ortho-, para-directing activator, while the chlorine is a deactivating ortho-, para-director. The formylation is expected to occur para to the strongly activating piperidine group, which corresponds to the ortho position relative to the chlorine atom.

Key Starting Materials:

-

1-Bromo-3-chlorobenzene or 1,3-Dichlorobenzene: Initial aryl halide.

-

Piperidine: Amine partner.

-

N,N-Dimethylformamide (DMF) & Phosphorus Oxychloride (POCl₃): Reagents to generate the Vilsmeier reagent for formylation.

Workflow Diagram:

Caption: Two-step synthesis via formylation.

Experimental Protocol: Two-Step Synthesis

-

Step 1: Synthesis of 1-Chloro-3-(piperidin-1-yl)benzene

-

Follow the Buchwald-Hartwig amination protocol described in Strategy 2, using 1-bromo-3-chlorobenzene as the aryl halide.

-

Purify the resulting intermediate, 1-Chloro-3-(piperidin-1-yl)benzene.

-

-

Step 2: Vilsmeier-Haack Formylation

-

In a flask cooled in an ice bath (0 °C), slowly add POCl₃ (1.5-3.0 eq.) to anhydrous DMF (used as both reagent and solvent). Stir for 30 minutes to pre-form the Vilsmeier reagent.

-

Add a solution of 1-Chloro-3-(piperidin-1-yl)benzene (1.0 eq.) in DMF to the Vilsmeier reagent dropwise, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-90 °C for several hours, monitoring by TLC.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with an aqueous base (e.g., NaOH or NaHCO₃ solution) to pH 7-8.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify by column chromatography to isolate the target aldehyde.

-

Causality and Field Insights: This route can be advantageous if the di-halogenated benzaldehydes are expensive or unavailable. The powerful activating nature of the piperidino group ensures the Vilsmeier-Haack reaction proceeds efficiently and with the correct regiochemistry, directing the formyl group to the desired C4 position (para to the piperidine). Careful control of temperature during the formation and reaction of the Vilsmeier reagent is critical to avoid side reactions.

Quantitative Data Summary

| Parameter | Strategy 1: SNAr | Strategy 2: Buchwald-Hartwig | Strategy 3: Two-Step Formylation |

| Key Starting Materials | 2-Chloro-4-fluorobenzaldehyde, Piperidine | 2-Chloro-4-bromobenzaldehyde, Piperidine | 1-Bromo-3-chlorobenzene, Piperidine, DMF, POCl₃ |

| Key Reaction Type | Nucleophilic Aromatic Substitution | Pd-Catalyzed Cross-Coupling | Cross-Coupling then Electrophilic Substitution |

| Typical Conditions | High temp. (80-120 °C), Polar aprotic solvent | Moderate temp. (80-110 °C), Inert atmosphere | Moderate to high temp., Inert (Step 1) |

| Pros | High atom economy, direct, no catalyst cost | High functional group tolerance, milder conditions | Flexible, potentially cheaper starting materials |

| Cons | Requires highly activated substrate, high temp. | Expensive/sensitive catalyst & ligands, inert gas | Two distinct steps, potential for side reactions |

Conclusion

The synthesis of this compound is achievable through several robust chemical strategies.

-

For large-scale, cost-effective production where the starting material is available, the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-4-fluorobenzaldehyde (Strategy 1) is often the preferred method due to its simplicity and high atom economy.

-

The Buchwald-Hartwig Amination (Strategy 2) provides a highly reliable and versatile route with excellent functional group tolerance, making it ideal for medicinal chemistry applications where yield and purity are paramount, despite the higher cost of the catalyst system.

-

Finally, the two-step formylation approach (Strategy 3) offers strategic flexibility, allowing for the construction of the molecule from simpler, potentially less expensive precursors. The success of this route hinges on the powerful and regioselective nature of the Vilsmeier-Haack reaction on the electron-rich arylpiperidine intermediate.

The optimal choice will depend on a careful evaluation of project-specific requirements, including scale, budget, timeline, and available chemical inventory.

References

-

El-Gazzar, A. B. A., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087-4091.

-

BenchChem. (n.d.). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. BenchChem Technical Guides.

-

Wikipedia. (2023). Buchwald–Hartwig amination.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.

-

Siddiqui, S., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports.

-

Patel, H. R., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.

-

Wikipedia. (2023). Vilsmeier–Haack reaction.

-

Guidechem. (n.d.). How to synthesize 2-Chloro-4-fluorobenzaldehyde?. Guidechem FAQ.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

-

Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of St Andrews Research Portal.

-

Sigma-Aldrich. (n.d.). 2-Chloro-4-fluorobenzaldehyde 97.

-

Chem-Impex. (n.d.). 2-Chloro-4-fluorobenzaldehyde.

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

Sources

- 1. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-クロロ-4-フルオロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling and Use of 2-Chloro-4-(piperidin-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling precautions for 2-Chloro-4-(piperidin-1-yl)benzaldehyde (CAS No. 886501-12-8).[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data from safety data sheets, regulatory standards, and established laboratory practices. The guide covers hazard identification, exposure controls, personal protective equipment (PPE), emergency procedures, and proper storage and disposal. The causality behind each recommendation is explained to foster a deeper understanding of the chemical's properties and associated risks, thereby promoting a culture of safety and scientific integrity in the laboratory.

Introduction and Compound Profile

This compound is a substituted aromatic aldehyde with the molecular formula C12H14ClNO and a molecular weight of 223.70 g/mol .[1] It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] The presence of a chlorinated aromatic ring, an aldehyde functional group, and a piperidine moiety contributes to its specific reactivity and toxicological profile. Understanding these structural features is paramount to anticipating its behavior and implementing appropriate safety measures. Like many substituted benzaldehydes, it requires careful handling to mitigate risks associated with its chemical and toxicological properties.[2][3]

Table 1: Physicochemical Properties of Related Benzaldehydes

| Property | 2-Chlorobenzaldehyde | Benzaldehyde |

|---|---|---|

| Appearance | Clear colourless to pale yellow oily liquid[3][4] | Colorless liquid, becoming yellowish on keeping[5] |

| Molar Mass | 140.57 g·mol−1[4] | 106.12 g/mol [6] |

| Boiling Point | 209–215 °C[4] | 178 - 179 °C[7] |

| Melting Point | 9–12 °C[4] | -26 °C[7] |

| Flash Point | 87 °C[4] | 64 °C |

| Density | 1.25 g/cm³[4] | 1.045 g/cm³[7] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, and benzene[3] | Slightly soluble in water |

Note: Data for this compound is limited; properties of structurally similar compounds are provided for context.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on data from analogous compounds, this compound should be treated as a hazardous substance.

GHS Classification and Hazard Statements

While a specific GHS classification for this compound is not universally established, the known hazards of its parent structures (chlorobenzaldehydes and benzaldehydes) suggest the following classifications should be anticipated.[8]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [5] Ingestion may cause significant adverse health effects.

-

Skin Corrosion/Irritation (Category 1B/2), H314/H315: Causes severe skin burns and eye damage or causes skin irritation. [8] Substituted benzaldehydes can be corrosive or irritating upon direct contact with the skin.[2][9]

-

Serious Eye Damage/Eye Irritation (Category 1), H318: Causes serious eye damage. Direct contact can lead to irreversible eye damage.[2][9]

-

Acute Toxicity, Inhalation (Category 3/4), H331/H332: Toxic or harmful if inhaled. Vapors or aerosols should be avoided.

-

Aquatic Hazard (Acute/Chronic), H402/H411: Harmful or toxic to aquatic life with long lasting effects. [7]

Causality of Hazards

The hazards associated with this compound stem from its chemical structure:

-

Aldehyde Group: The aldehyde functional group is reactive and can readily participate in biochemical reactions, contributing to its toxicity. It can react with biological nucleophiles, such as amino groups in proteins, leading to cellular dysfunction.

-

Chlorinated Aromatic Ring: The presence of a chlorine atom on the benzene ring can enhance the compound's reactivity and lipophilicity, potentially increasing its ability to cross biological membranes and exert toxic effects.

-

Piperidine Moiety: While piperidine itself has its own toxicological profile, its presence in this molecule primarily influences the compound's overall polarity, solubility, and potential metabolic pathways.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered approach to exposure control is mandatory, combining engineering controls, administrative controls, and appropriate PPE.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[10]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[11][12]

Table 2: Recommended Personal Protective Equipment

| Body Part | PPE Recommendation | Rationale and Best Practices |

|---|---|---|

| Eyes/Face | Chemical splash goggles and a face shield[13] | A face shield worn over goggles provides maximum protection from splashes, especially when transferring liquids or running reactions under pressure.[11][13] Standard safety glasses are insufficient. |

| Skin (Hands) | Nitrile or neoprene gloves[13] | These materials offer good resistance to a range of chemicals. Gloves should be inspected before use and disposed of immediately after contamination.[5][13] Never wear latex gloves for chemical protection.[11] Proper glove removal technique is crucial to avoid skin contact.[5] |

| Skin (Body) | Flame-resistant lab coat, buttoned completely[13] | A lab coat protects against splashes and should be made of a material appropriate for the chemicals being handled. |

| Respiratory | Not typically required if used in a fume hood | If there is a potential for exposure outside of a fume hood, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11][14] Respirator use requires a formal program, including fit-testing and training.[13] |

Caption: Decision Tree for Chemical Spill Response.

Minor Spill (Inside a Fume Hood):

-

Alert personnel in the immediate area. [15]2. Ensure you are wearing appropriate PPE. [15]3. Contain the spill with an inert absorbent material (e.g., sand, vermiculite). [2][10]4. Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste. [2][15]5. Decontaminate the spill area with a suitable solvent, followed by soap and water. [16]6. Report the spill to the laboratory supervisor. [17] Major Spill (Outside a Fume Hood or Large Volume):

-

Evacuate the laboratory immediately and alert others to do the same. [15][18]2. If the substance is flammable, turn off any ignition sources from a safe distance, if possible. [14][15]3. Close the laboratory doors and prevent re-entry.

-

Call emergency services (911) and the institution's Environmental Health & Safety (EH&S) department. [15][19]5. Provide responders with the identity of the spilled substance and any relevant information from a safe distance. [19]

Conclusion

This compound is a valuable research chemical that can be used safely by adhering to the principles of prudent laboratory practice. A comprehensive understanding of its potential hazards, coupled with the consistent application of engineering controls, appropriate personal protective equipment, and established safe handling protocols, is essential for protecting the health and safety of all laboratory personnel. This guide serves as a foundational resource, but must be supplemented by institution-specific training and a dynamic culture of safety awareness.

References

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.

- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Chlorobenzaldehyde.

- Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet: Benzaldehyde.

- Sigma-Aldrich. Safety Data Sheet: Benzaldehyde.

- Oxford Lab Fine Chem LLP. Material Safety Data Sheet: 2-chlorobenzaldehyde 98%.

- Thermo Fisher Scientific. (2010, September 27). Safety Data Sheet: Benzaldehyde.

- Echemi. 2-CHLORO-4-PIPERIDIN-1-YL-BENZALDEHYDE Safety Data Sheets.

- CHEMM. Personal Protective Equipment (PPE).

- CDC. Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.

- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.

- Rowan University. Chemical Spill Response Guideline.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Benzaldehyde.

- Princeton University. Chemical Spill Procedures.

- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.

- Carl ROTH. Safety Data Sheet: Benzaldehyde.

- University of Toronto. Chemical Spill Procedures.

- New Mexico State University. Chemical Exposure and Spill Response Procedures.

- GOV.UK. (2024, October 10). What to do in a chemical emergency.

- Sigma-Aldrich. (2015, February 26). Safety Data Sheet: Benzaldehyde.

- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.

- BLDpharm. This compound hydrochloride.

- Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde.

- Sdfine. 4-CHLOROBENZALDEHYDE Safety Data Sheet.

- Australian Government Department of Health. (2016, July 1). Benzaldehyde: Human health tier II assessment.

- ResearchGate. (2019, May 15). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

- Synblock. CAS 886501-12-8 | this compound.

- RIFM. RIFM fragrance ingredient safety assessment, benzaldehyde, CAS Registry Number 100-52-7.

- Wikipedia. 2-Chlorobenzaldehyde.

- Loba Chemie. (2016, May 18). 2-CHLOROBENZALDEHYDE FOR SYNTHESIS MSDS.

- Boc Sciences. (2024, April 25). 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity.

- Santos. Qualitative Tier 2 Assessment.

- Ataman Kimya. 2-CHLOROBENZALDEHYDE.

- Sigma-Aldrich. 4-(1-Piperidinyl)benzaldehyde 97 10338-57-5.

- NOAA. 2-CHLOROBENZALDEHYDE - CAMEO Chemicals.

Sources

- 1. CAS 886501-12-8 | this compound - Synblock [synblock.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]

- 4. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. acrospharma.co.kr [acrospharma.co.kr]

- 6. beta.lakeland.edu [beta.lakeland.edu]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. lobachemie.com [lobachemie.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. carlroth.com [carlroth.com]

- 11. cdc.gov [cdc.gov]

- 12. hazmatschool.com [hazmatschool.com]

- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

- 15. sites.rowan.edu [sites.rowan.edu]

- 16. 2-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. ehs.princeton.edu [ehs.princeton.edu]

- 18. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 19. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

The Aromatic Aldehyde in Asclepius's Arsenal: A Technical History of Substituted Benzaldehydes in Medicinal Chemistry

Preamble: From Bitter Almonds to Bespoke Blockbusters

The journey of the substituted benzaldehyde scaffold in medicinal chemistry is a compelling narrative of scientific serendipity, systematic investigation, and the evolution of synthetic organic chemistry itself. From its primordial discovery as the pungent essence of bitter almonds to its current status as a cornerstone in the architecture of modern pharmaceuticals, the benzaldehyde motif has proven to be a remarkably versatile and enduring pharmacophore. This technical guide provides an in-depth exploration of the discovery, historical development, and medicinal application of substituted benzaldehydes, offering field-proven insights into the causality behind experimental choices and detailing the synthetic strategies that unlocked their therapeutic potential. We will traverse the path from early natural product isolation to the rational design of complex drug molecules, illustrating how the strategic placement of simple functional groups on an aromatic ring can profoundly influence biological activity.

Chapter 1: The Genesis - Discovery and Early Investigations

The story begins not in a sophisticated laboratory, but with the investigation of a natural toxin. In 1803, the French pharmacist Martrès first extracted a volatile oil with a characteristic almond-like aroma from bitter almonds (Prunus dulcis), the compound we now know as benzaldehyde.[1] This initial isolation was a crucial first step, but it was the work of Friedrich Wöhler and Justus von Liebig in 1832 that truly laid the groundwork for its chemical understanding. Their synthesis of benzaldehyde marked a pivotal moment, demystifying its composition and opening the door to the deliberate chemical modification of this new class of aromatic compounds.[1]